molecular formula C12H22N2O2 B1289125 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane CAS No. 185693-07-6

1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane

Cat. No. B1289125
M. Wt: 226.32 g/mol
InChI Key: QJTCVIHNVLALCL-UHFFFAOYSA-N
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Description

The compound "1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane" is a structurally interesting molecule that is part of a broader class of cyclopropane derivatives. These derivatives are significant due to their presence in various biologically active compounds and their utility in organic synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions. The pyrrolidinyl moiety is a five-membered nitrogen-containing heterocycle that is often found in pharmaceuticals and can impart important biological properties to a molecule.

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored in the literature. For instance, 1-(aminomethyl)cyclopropanecarboxylic acid, a key building block, can be synthesized from cyanoacetate and dibromoethane . This building block can then be further derivatized and protected using N-Boc and C-OMe groups to facilitate fragment-coupling in solution synthesis . The synthesis of cyclopropane derivatives is also demonstrated by the alkylation of 6-(N-pyrrolyl)purine and thymine with methyl 1-benzamido-2-chloromethylcyclopropanecarboxylate, leading to novel purine and pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been extensively studied using X-ray crystallography. For example, the cyclopropane rings in certain derivatives possess a Z-configuration, and the attached atoms of the benzamido and methoxycarbonyl moiety are disposed perpendicularly to each other . The conformation of the 1-aminocyclopropane-1-carboxylic acid residue in these derivatives corresponds to a folded conformation, which is significant for understanding the three-dimensional arrangement of these molecules .

Chemical Reactions Analysis

The reactivity of cyclopropane derivatives is influenced by the strain in the three-membered ring and the nature of substituents. The deprotonation of N-Boc-pyrrolidine by i-PrLi in the presence of diamine ligands has been computationally studied, showing that the geometry and energy of the lowest energy complexes and transition states are similar, which aligns with experimental findings . This suggests that the deprotonation process is influenced by the ligand structure, which is crucial for understanding the enantioselective synthesis involving cyclopropane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are characterized by their conformational behavior and hydrogen bonding patterns. X-ray crystal structures reveal that cyclopropane derivatives can form eight-membered hydrogen-bonded rings, which differ from the ten-membered rings formed by cyclohexane derivatives . The cyclopropane units adopt an s-cis conformation, which is generally more stable and contributes to the observed substituent-induced turn formation in oligopeptides . Additionally, the intramolecular hydrogen bonding is evident from IR spectroscopy and NMR measurements, indicating that the solid-state structure is preserved in solution .

Scientific Research Applications

Synthesis of α-Cyclopropyl-β-homoprolines

Researchers have prepared α-cyclopropyl-β-homoprolines via 1,3-dipolar cycloadditions, showcasing the chemical versatility of cyclopropane-containing compounds. These structures are crucial for the development of novel amino acids and peptides, illustrating significant synthetic applications (Cordero et al., 2009).

Pharmacologically Relevant Syntheses

Another study highlights the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes, which are important for medicinal chemistry and pharmacology. This method leverages the reactivity of cyclopropane compounds to produce nitrogen-containing polycyclic compounds, indicating potential pharmacological applications (Boichenko et al., 2022).

Alkylation for Nitrogen-Containing Heterocyclic Systems

The alkylation of metalated α-aminonitriles has been utilized to form new C-C bonds, leading to the synthesis of various nitrogen-containing heterocycles. This research demonstrates the utility of cyclopropane derivatives in creating complex structures relevant to alkaloid chemistry and drug development (Renault et al., 2023).

Divergent and Solvent-Dependent Reactions

Divergent synthesis strategies have been developed starting from cyclopropane derivatives, showcasing the ability to produce different nitrogen-containing compounds based on solvent choice and reaction conditions. This highlights the adaptability of cyclopropane compounds in synthetic organic chemistry (Rossi et al., 2007).

Boc-Protected β-Amino Acids Synthesis

The development of an efficient method for synthesizing Boc-protected 4,5-methano-β-proline from itaconic acid demonstrates the application of cyclopropane derivatives in creating novel β-amino acids for peptide synthesis and drug discovery (Tymtsunik et al., 2014).

Catalytic Approaches to Functionalized Pyrroles

Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols into functionalized pyrroles illustrates a novel approach to constructing pyrrole derivatives, which are significant in pharmaceutical chemistry (Gabriele et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 1-(Boc-amino)cyclopentanecarboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised against food, drug, pesticide, or biocidal product use .

Future Directions

The use of Boc protection continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as "one of the most commonly used protective groups for amines" . Future directions may involve further optimization of the synthesis process and exploration of new applications of Boc-protected amines.

properties

IUPAC Name

tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTCVIHNVLALCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622429
Record name tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane

CAS RN

185693-07-6
Record name tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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